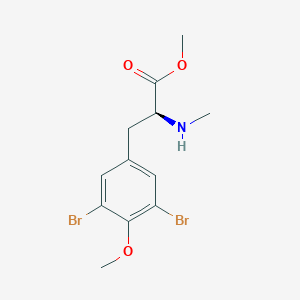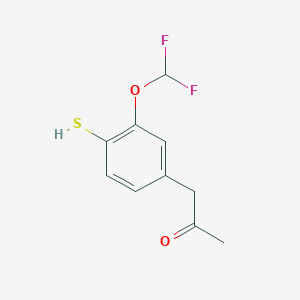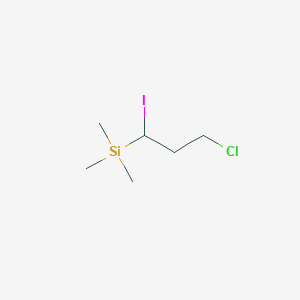
(3-Chloro-1-iodopropyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-chloro-1-iodopropyl)trimethyl- is an organosilicon compound with the molecular formula C6H14ClISi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 3-chloro-1-iodopropyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-chloro-1-iodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 3-chloro-1-iodopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as anhydrous ether, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, (3-chloro-1-iodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-chloro-1-iodopropyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and other organosilicon compounds.
Scientific Research Applications
Silane, (3-chloro-1-iodopropyl)trimethyl- has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (3-chloro-1-iodopropyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 3-chloro-1-iodopropyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilyl iodide: Similar in structure but with an iodine atom instead of the 3-chloro-1-iodopropyl group.
Trimethylsilyl bromide: Similar in structure but with a bromine atom instead of the 3-chloro-1-iodopropyl group.
Uniqueness
Silane, (3-chloro-1-iodopropyl)trimethyl- is unique due to the presence of both chlorine and iodine atoms in the same molecule, which provides it with distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
Properties
CAS No. |
101023-47-6 |
|---|---|
Molecular Formula |
C6H14ClISi |
Molecular Weight |
276.62 g/mol |
IUPAC Name |
(3-chloro-1-iodopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H14ClISi/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
QMJYJKNHNAHUJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
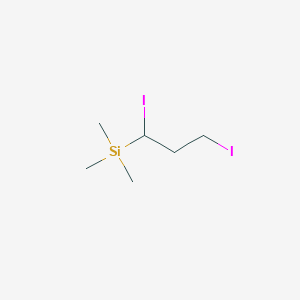
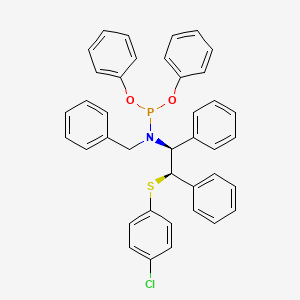
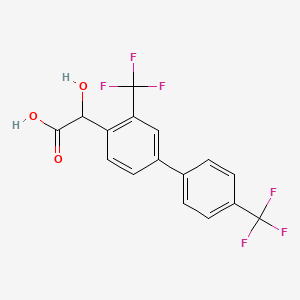
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

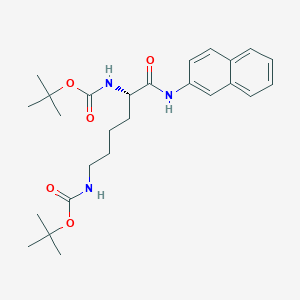
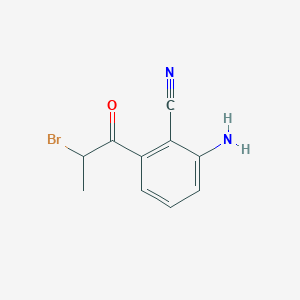
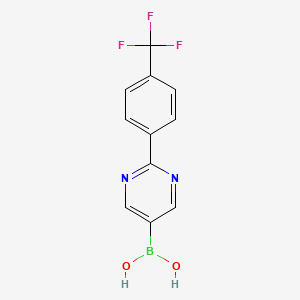
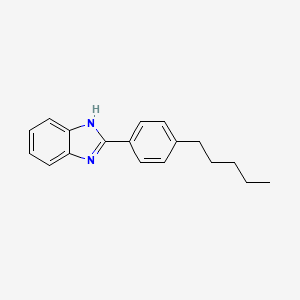
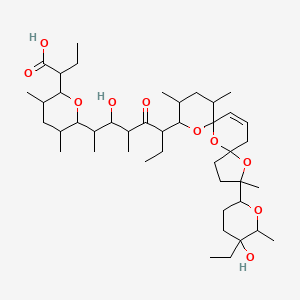
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
